Methyl 2,6-bis(methoxymethyl)benzoate
Description
Contextualization of Methyl 2,6-bis(methoxymethyl)benzoate within Aromatic Building Blocks Research
This compound is a specific substituted benzoate (B1203000) ester that has garnered attention as a valuable aromatic building block. Its structure, featuring two methoxymethyl groups flanking the methyl ester, offers unique steric and electronic properties. These flanking groups can influence the reactivity of the aromatic ring and the ester group, providing a level of control that is highly sought after in multi-step syntheses. Research into aromatic building blocks focuses on designing and synthesizing molecules with specific functionalities that can be readily incorporated into larger, more complex structures. This compound fits squarely within this paradigm, serving as a scaffold upon which further chemical complexity can be built.
Significance of Functionalized Aromatic Scaffolds in Advanced Chemical Synthesis
Functionalized aromatic scaffolds are central to the construction of a wide range of organic molecules with significant biological and material properties. nih.gov Aromatic rings provide a rigid and planar core, which is often a key feature for interaction with biological targets or for creating ordered materials. nih.govrsc.org The functional groups attached to these scaffolds dictate their chemical reactivity and their ability to participate in specific synthetic transformations. nih.gov
The strategic placement of functional groups on an aromatic ring allows for a high degree of modularity in synthesis. rsc.org This modular approach enables the systematic variation of a molecule's structure to fine-tune its properties, a process crucial in drug discovery and materials development. The ability to introduce multiple functionalities onto a single aromatic core, as seen in molecules like this compound, provides a powerful platform for generating molecular diversity and accessing novel chemical space. nih.govchemrxiv.org This has led to the development of innovative synthetic strategies that are more efficient and sustainable. acs.org
Interactive Data Table: Properties of Related Benzoate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl 2-methoxybenzoate (B1232891) | 606-45-1 | C9H10O3 | 166.17 | 248 |
| Methyl 2,6-dimethoxybenzoate | 2065-27-2 | C10H12O4 | 196.20 | Not specified |
| Methyl 2-hydroxy-6-methylbenzoate | Not directly found | Not directly found | Not directly found | Not directly found |
Structure
2D Structure
Properties
CAS No. |
153035-75-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2,6-bis(methoxymethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-7-9-5-4-6-10(8-15-2)11(9)12(13)16-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
PUWYTIMLUHUJMM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)COC)C(=O)OC |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Methyl 2,6 Bis Methoxymethyl Benzoate and Analogs
Reaction Mechanisms of Methoxymethyl Ether Transformations
The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under various conditions and the relative ease of its removal. wikipedia.org The presence of two MOM groups in Methyl 2,6-bis(methoxymethyl)benzoate introduces possibilities for selective and complete cleavage.
Chemoselective Cleavage and Derivatization Pathways
The cleavage of MOM ethers can be achieved under acidic conditions, often employing Lewis or Brønsted acids. wikipedia.org Research has shown that the reaction of aromatic MOM ethers with reagents like trialkylsilyl triflates (R3SiOTf) in the presence of 2,2'-bipyridyl can lead to different outcomes compared to their aliphatic counterparts. acs.orgnih.gov For instance, using trimethylsilyl (B98337) triflate (TMSOTf) can lead to the deprotection of the aromatic MOM ether to the corresponding phenol (B47542), proceeding through a silyl (B83357) ether intermediate. acs.orgnih.gov
Interestingly, the choice of the trialkylsilyl triflate can dictate the final product. While TMSOTf leads to deprotection, triethylsilyl triflate (TESOTf) can result in the direct conversion of the aromatic MOM ether to a triethylsilyl (TES) ether. acs.orgnih.gov This difference in reactivity allows for chemoselective transformations. In a molecule containing both aliphatic and aromatic MOM ethers, the aromatic MOM group can be selectively converted to a TES ether, while the aliphatic MOM group is cleaved to the alcohol. acs.org
The proposed mechanism for the deprotection of aromatic MOM ethers with TMSOTf and 2,2'-bipyridyl involves the coordination of the [Bpy·TMS]+–OTf complex to the more Lewis basic oxygen atom on the methyl side of the acetal. acs.org This is in contrast to aliphatic MOM ethers where the complex coordinates to the oxygen atom adjacent to the alkyl group. acs.org
| Reagent System | Substrate | Product | Reference |
| TMSOTf, 2,2'-bipyridyl | Aromatic MOM ether | Phenol (via TMS ether) | acs.orgnih.gov |
| TESOTf, 2,2'-bipyridyl | Aromatic MOM ether | Aromatic TES ether | acs.orgnih.gov |
| HIO3, NaHSO4·H2O | Methoxymethyl ether | Aldehyde/Ketone | arkat-usa.org |
| BCl3 | Methoxymethyl ether | Chloromethyl ether derivative | acs.org |
Influence of Electronic and Steric Effects on Reaction Trajectories
Electronic and steric factors play a significant role in the cleavage of methoxymethyl ethers. The electron density on the oxygen atoms of the MOM group influences the coordination of the Lewis acid. In aromatic MOM ethers, the oxygen atom attached to the methyl group is considered more Lewis basic. acs.org The presence of electron-withdrawing or electron-donating groups on the aromatic ring can further modulate this reactivity. For example, substrates with a nitro group have been observed to require longer reaction times and heating for deprotection, indicating a deactivating electronic effect. acs.org
Steric hindrance around the MOM group can also affect the rate and feasibility of cleavage. The bulky nature of the ortho substituents in this compound would likely influence the approach of reagents, potentially requiring more forcing conditions for transformation compared to less substituted analogs.
Mechanistic Studies of Ester Hydrolysis and Aminolysis in Benzoate (B1203000) Systems
The ester functional group in benzoate systems is susceptible to nucleophilic attack, leading to hydrolysis or aminolysis. The rates and mechanisms of these reactions are influenced by catalysts and the electronic nature of the substituents on the benzene (B151609) ring.
Computational Analysis of Reaction Pathways and Transition States
Theoretical studies have been instrumental in elucidating the mechanisms of ester hydrolysis. For benzoate esters, the base-catalyzed hydrolysis is generally accepted to proceed via a BAC2 mechanism, where the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov Computational methods, such as semi-empirical molecular orbital approaches (e.g., PM6-DH2), can be used to calculate the enthalpy data for reactant complexes and transition states, allowing for the determination of activation energies. nih.gov
These studies have shown a correlation between the calculated activation energies and the experimentally observed hydrolysis rates. nih.gov For instance, the stability of the tetrahedral intermediate is a key factor governing the reaction kinetics. nih.gov In enzymatic hydrolysis, the formation of the first tetrahedral intermediate, involving the catalytic triad (B1167595) of the enzyme, is often the rate-determining step. nih.gov
Role of Catalysis in Ester Bond Transformations
Both acid and base catalysis are effective in promoting the hydrolysis of benzoate esters. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org In base-promoted hydrolysis, the hydroxide ion acts as the nucleophile. libretexts.org
Enzymes, such as carboxypeptidase A, also catalyze the hydrolysis of benzoate esters. cdnsciencepub.com The pH-rate profile of these enzymatic reactions provides insights into the mechanism and the nature of the active site residues involved. cdnsciencepub.com The Hammett equation has been successfully applied to analyze the kinetic data from the hydrolysis of para-substituted nitrophenyl benzoate esters, demonstrating a correlation between the electronic effects of the substituents and the reaction rates. semanticscholar.orgacs.org
The esterification of benzoic acid, the reverse reaction of hydrolysis, can be catalyzed by various systems, including deep eutectic solvents (DES) formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride, which have shown high catalytic activity. dergipark.org.tr
| Catalyst/Conditions | Reaction | Key Mechanistic Feature | Reference |
| Strong Acid (e.g., H2SO4) | Ester Hydrolysis | Protonation of carbonyl oxygen | libretexts.org |
| Strong Base (e.g., NaOH) | Ester Hydrolysis | Nucleophilic attack by hydroxide | libretexts.org |
| Carboxypeptidase A | Ester Hydrolysis | Formation of tetrahedral intermediate in enzyme active site | cdnsciencepub.com |
| Deep Eutectic Solvent | Esterification | Dual solvent-catalyst system | dergipark.org.tr |
Reaction Kinetics and Rate-Determining Steps in Aromatic Substitutions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. The substituents already present on the ring dictate the rate and regioselectivity of the substitution.
The mechanism of electrophilic aromatic substitution generally proceeds in two steps. The first and rate-determining step is the attack of the electrophile by the π electrons of the aromatic ring, which disrupts the aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.comquora.com The second, faster step is the deprotonation of the carbon bearing the electrophile, which restores the aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Studies on the nitration of various substituted benzenes have provided quantitative data on the relative rates of substitution at the ortho, meta, and para positions. msu.edulibretexts.org For ethyl benzoate, the relative rate of nitration is significantly lower than that of benzene, with the major product being the meta-substituted isomer. msu.edu This deactivation is a result of the electron-withdrawing nature of the ester group.
| Reaction | Key Step | Influencing Factors | Reference |
| Electrophilic Aromatic Substitution | Formation of the sigma complex (arenium ion) | Electronic and steric effects of substituents | masterorganicchemistry.commasterorganicchemistry.comquora.com |
| Nitration of Ethyl Benzoate | Attack by nitronium ion | Deactivating effect of the ester group | msu.edu |
Investigations into Organometallic Aggregation and Reactivity Relationships for Related Benzylic Systems
The reactivity of organometallic reagents is profoundly influenced by their state of aggregation in solution. This is a particularly critical consideration for organolithium compounds, which are known to form various aggregates (such as dimers, tetramers, and higher-order structures) in solution, significantly impacting their reactivity. researchgate.netacs.org The degree of aggregation is dependent on factors like the solvent, the presence of coordinating additives, and the steric and electronic nature of the organic moiety. researchgate.netwisc.edu While direct, detailed studies on the aggregation and reactivity of organometallic species derived from this compound are not extensively documented in the literature, a wealth of information from related benzylic systems provides a strong framework for understanding their potential behavior.
Investigations into benzylic lithium compounds have revealed that their reactivity is regulated by the intermediate structures formed in solution. nih.gov The choice of solvent can dictate the regioselectivity of reactions with electrophiles. For instance, in the reaction of certain benzyl-lithium compounds, a selective reaction at the para-position occurs with trimethylchlorosilane in a non-polar solvent like n-pentane. nih.gov Conversely, using a coordinating solvent such as tetrahydrofuran (B95107) (THF) promotes selective reaction at the benzylic position with trimethylchlorostannane. nih.gov This solvent-dependent reactivity is directly linked to the structure and aggregation state of the organolithium intermediate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structures of organolithium aggregates. scielo.brscielo.br Studies on phenyllithium (B1222949) (PhLi), a related aromatic organolithium reagent, demonstrate the effect of solvents on aggregation. In diethyl ether, PhLi exists as a mixture of tetramers and dimers. wisc.edu The addition of coordinating co-solvents like THF, N,N,N',N'-tetramethylethylenediamine (TMEDA), or pentamethyldiethylenetriamine (PMDTA) can shift the equilibrium towards lower aggregation states, such as dimers and monomers. wisc.edu
The general principle is that lower aggregation states exhibit higher reactivity. researchgate.net This inverse relationship between aggregation and reactivity is a cornerstone of understanding organolithium chemistry. Rapid injection NMR (RINMR) studies have provided quantitative insights into the vast differences in reactivity between different aggregates. For example, in the deprotonation of (phenylthio)acetylene, the dimer of n-butyllithium was found to be approximately 3.5 x 10⁸ times more reactive than the tetramer. researchgate.net For 2-methoxy-6-(methoxymethyl)phenyllithium, a system with a directing group that could be considered an analog, the monomer was found to be at least 10¹⁴ times more reactive than the tetramer in the deprotonation of (p-tolylsulfonyl)acetylene. researchgate.net
These findings have significant implications for reactions involving benzylic systems like this compound. The two methoxymethyl ether groups on the benzene ring can act as intramolecular coordinating ligands for a metal, such as lithium. This intramolecular coordination would likely influence the aggregation state of any organometallic intermediate formed, potentially favoring lower aggregation states and thereby enhancing reactivity at a specific site.
The following table summarizes the observed aggregation states of phenyllithium in different solvent systems, which can be used as an analogy for predicting the behavior of organometallic derivatives of related benzylic compounds.
| Organolithium Reagent | Solvent/Co-solvent | Predominant Aggregation State(s) |
| Phenyllithium | Diethyl Ether | Tetramer and Dimer |
| Phenyllithium | Tetrahydrofuran (THF) | Dimer and Monomer |
| Phenyllithium | Diethyl Ether / TMEDA | Dimer |
| Phenyllithium | Diethyl Ether / PMDTA | Monomer |
This table is based on data for phenyllithium and serves as an illustrative example for related benzylic systems. wisc.edu
Furthermore, the reactivity of benzylic ethers themselves with organolithium compounds underscores the importance of the reaction conditions. The cleavage of benzyl ethers can be achieved using lithium in the presence of a catalytic amount of naphthalene (B1677914) in THF at low temperatures. organic-chemistry.org This highlights the reactivity of the benzylic C-O bond under specific organometallic conditions.
In the context of this compound, any transformation involving the generation of a carbanion on the benzene ring or at one of the benzylic positions would be subject to these aggregation and reactivity principles. The presence of the ester and ether functionalities would also play a role in directing the reactivity and stabilizing or destabilizing organometallic intermediates. While direct experimental data for this specific compound is scarce, the extensive research on related benzylic and aromatic organolithium systems provides a robust predictive framework for understanding its chemical behavior in the presence of organometallic reagents.
Reactivity and Derivatization Chemistry of Methyl 2,6 Bis Methoxymethyl Benzoate
Transformations of the Ester Moiety
The methyl ester group in Methyl 2,6-bis(methoxymethyl)benzoate is a key site for a variety of chemical modifications, primarily through nucleophilic acyl substitution. These reactions allow for the conversion of the ester into other functional groups, providing a gateway to a wide array of derivatives.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a tetrahedral intermediate upon attack of a nucleophile at the electrophilic carbonyl carbon. byjus.com The outcome of the reaction is the replacement of the methoxy (B1213986) group with the incoming nucleophile.
Common nucleophilic acyl substitution reactions applicable to this compound include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred for its irreversibility. chemspider.comresearchgate.net
Aminolysis: Reaction with amines leads to the formation of amides. This transformation is typically carried out by heating the ester with the desired amine.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol, yielding 2,6-bis(methoxymethyl)benzyl alcohol. commonorganicchemistry.comlibretexts.org
Grignard Reactions: The reaction with Grignard reagents (RMgX) results in the formation of tertiary alcohols, where two identical 'R' groups from the Grignard reagent add to the carbonyl carbon. mnstate.eduyoutube.com
| Nucleophile/Reagent | Product Functional Group | General Conditions |
| H2O / H+ or OH- | Carboxylic Acid | Acid or base catalysis, heat |
| R'NH2 | Amide | Heat |
| LiAlH4, then H3O+ | Primary Alcohol | Anhydrous ether or THF |
| R'MgX, then H3O+ | Tertiary Alcohol | Anhydrous ether or THF |
Chemo- and Regioselective Derivatization
A significant challenge in the derivatization of this compound is achieving selectivity, given the presence of multiple reactive sites.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the reduction of the ester group can be achieved without affecting the methoxymethyl ethers. While strong reducing agents like LiAlH4 will reduce the ester to an alcohol, milder, and more sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the ester to the corresponding aldehyde at low temperatures. commonorganicchemistry.comyoutube.comchemistrysteps.commasterorganicchemistry.com This aldehyde can then serve as a versatile intermediate for further transformations.
Regioselectivity is particularly relevant when considering the aromatic ring, which will be discussed in a later section. In the context of the ester moiety, regioselectivity is not a primary concern as there is only one ester group.
| Reagent | Product Functional Group | Selectivity |
| LiAlH4 | Primary Alcohol | Reduces ester |
| DIBAL-H, -78 °C | Aldehyde | Chemoselectively reduces ester to aldehyde |
Reactions of the Methoxymethyl Ether Functionalities
The two methoxymethyl (MOM) ether groups in this compound serve as protecting groups for the benzylic alcohols. Their selective removal or modification is a key strategy in the synthetic utility of this compound.
Selective Deprotection Strategies
The cleavage of MOM ethers is typically achieved under acidic conditions. However, for a molecule like this compound, which also contains an acid-sensitive ester group, the choice of deprotection conditions is crucial to ensure selectivity.
A variety of reagents have been developed for the mild and selective deprotection of MOM ethers, which could be applicable here. These methods often aim to avoid the harsh conditions that could lead to the hydrolysis of the ester.
| Reagent | Conditions | Selectivity |
| H3PW12O40 | Ethanol, reflux | Selective for primary and secondary MOM ethers in the presence of esters. youtube.com |
| Bismuth Triflate (Bi(OTf)3) | Aqueous THF, room temperature | Highly selective for MOM ethers in the presence of esters. wisc.edu |
| Silica-supported Sodium Hydrogen Sulfate (NaHSO4-SiO2) | Dichloromethane, room temperature | Selective for phenolic MOM ethers, but can also deprotect MOM esters. vaia.com |
| Trialkylsilyl Triflate / 2,2'-Bipyridyl | CH3CN | Can selectively deprotect aromatic MOM ethers. masterorganicchemistry.com |
Further Functionalization at the Benzylic Positions
Once the MOM ethers are deprotected to reveal the diol, 2,6-bis(hydroxymethyl)benzoate, these primary alcohol functionalities can be further modified. Common transformations include:
Oxidation: The primary alcohols can be oxidized to aldehydes or a dicarboxylic acid depending on the oxidizing agent used.
Halogenation: The hydroxyl groups can be converted to halogens, such as bromides or chlorides, using appropriate reagents (e.g., PBr3, SOCl2). These benzylic halides are then valuable precursors for nucleophilic substitution reactions.
Alternatively, direct functionalization of the benzylic C-H bonds without prior deprotection is also a possibility, although more challenging. Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could potentially introduce a halogen at the benzylic position. youtube.comlibretexts.orgambeed.com
| Reaction | Reagent | Product Functional Group |
| Oxidation (of diol) | PCC or PDC | Dialdehyde |
| Oxidation (of diol) | KMnO4 or H2CrO4 | Dicarboxylic acid |
| Halogenation (of diol) | PBr3 | Dibromide |
| Radical Bromination | NBS, light/initiator | Benzylic bromide |
Aromatic Ring Reactivity and Directed Functionalization
The benzene (B151609) ring of this compound is substituted with three groups: two ortho-directing and activating methoxymethyl groups, and one meta-directing and deactivating methyl ester group. The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions.
The two methoxymethyl groups, being ortho, para-directing, will activate the positions ortho and para to them. In this case, the positions C4 and C6 are ortho to one methoxymethyl group and para to the other, and C3 and C5 are ortho to one and meta to the other. The methyl ester group is a meta-director, deactivating the ring and directing incoming electrophiles to the C3 and C5 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.orglibretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wisc.educhemguide.co.ukmasterorganicchemistry.comlibretexts.org
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R). However, this reaction is often prone to polyalkylation and rearrangements. libretexts.org
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | Methyl 4-nitro-2,6-bis(methoxymethyl)benzoate |
| Bromination | Br2, FeBr3 | Methyl 4-bromo-2,6-bis(methoxymethyl)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Methyl 4-acyl-2,6-bis(methoxymethyl)benzoate |
Ortho- and Para-Directing Effects of Methoxymethyl Groups
The methoxymethyl group, an ether, is generally considered an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the presence of lone pairs of electrons on the oxygen atom which can be donated to the benzene ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution at these positions. This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.
In the case of this compound, the two methoxymethyl groups are located at positions 2 and 6. Their directing effects are additive and reinforce the activation of the para position (position 4) relative to the methyl ester group. The ortho positions relative to each methoxymethyl group are already substituted (with the other methoxymethyl group and the methyl ester group), leaving the para position as the primary site for electrophilic attack.
Structure-Reactivity Relationships in Substituted Aromatic Compounds
Inductive Effects on Reactivity
The methoxymethyl group's oxygen is separated from the ring by a methylene (B1212753) group (-CH₂-), which slightly dampens its inductive withdrawal compared to a methoxy group (-OCH₃) directly attached to the ring. The methyl ester group (-COOCH₃) is a moderately deactivating group due to the inductive effect of the two oxygen atoms.
Resonance and Steric Contributions to Reaction Outcomes
Resonance effects involve the delocalization of pi electrons and lone pairs between the substituents and the aromatic ring. As mentioned, the methoxymethyl groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atoms. This effect counteracts their inductive withdrawal and is the primary reason for their ortho-, para-directing nature. The methyl ester group, on the other hand, is electron-withdrawing through resonance (-R effect) as the carbonyl group can pull electron density out of the ring.
Steric hindrance is another critical factor. The two bulky methoxymethyl groups at the ortho positions (2 and 6) significantly hinder electrophilic attack at the adjacent positions (3 and 5). This steric crowding makes substitution at the meta positions highly unfavorable. Consequently, electrophilic substitution is strongly directed to the less sterically hindered para position (position 4).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Electronic Effects | Steric Effects | Predicted Outcome |
| 3 and 5 (meta) | Deactivated by -I effect of all groups and -R effect of -COOCH₃. Not activated by +R effect of -CH₂OCH₃. | Significant steric hindrance from adjacent methoxymethyl groups. | Highly disfavored |
| 4 (para) | Strongly activated by the combined +R effects of two methoxymethyl groups. | Least sterically hindered position. | Major product |
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Effect on Ring Reactivity | Directing Influence |
| -CH₂OCH₃ | Weakly deactivating | Strongly activating | Activating | Ortho, Para |
| -COOCH₃ | Moderately deactivating | Deactivating | Deactivating | Meta |
Spectroscopic and Computational Elucidation in Research on Methyl 2,6 Bis Methoxymethyl Benzoate
Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the stereochemistry and regiochemistry of a compound can be unequivocally assigned.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 2,6-bis(methoxymethyl)benzoate is predicted to exhibit distinct signals corresponding to its different proton environments. Based on the analysis of related compounds, the following proton signals are anticipated:
Aromatic Protons: The benzene (B151609) ring is substituted at the 1, 2, and 6 positions. The protons at the 3, 4, and 5 positions are expected to show characteristic splitting patterns. The proton at the 4-position would likely appear as a triplet, while the protons at the 3 and 5-positions would appear as a doublet.
Methoxymethyl Protons: Two equivalent methoxymethyl groups are present at the 2 and 6 positions. Each group consists of a methylene (B1212753) (-CH₂-) and a methoxy (B1213986) (-OCH₃) group. The methylene protons would likely appear as a singlet, and the methoxy protons would also appear as a singlet, but at a different chemical shift.
Ester Methyl Protons: The methyl group of the ester functionality (-COOCH₃) is expected to produce a singlet in the spectrum.
The exact chemical shifts would be influenced by the electronic effects of the substituents. The electron-donating nature of the methoxymethyl groups would likely cause the aromatic protons to be more shielded compared to those in unsubstituted methyl benzoate (B1203000).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Predictions based on related structures suggest the following:
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of 165-175 ppm.
Aromatic Carbons: The substituted aromatic carbons (C1, C2, and C6) will have different chemical shifts from the unsubstituted carbons (C3, C4, and C5). The carbons attached to the methoxymethyl groups (C2 and C6) are expected to be significantly shifted due to the ether linkage.
Methoxymethyl Carbons: The methylene carbons (-CH₂-) and the methoxy carbons (-OCH₃) of the two equivalent methoxymethyl groups will each give a single signal.
Ester Methyl Carbon: The carbon of the ester methyl group is expected to appear at a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | Aromatic (m), Methoxymethyl -CH₂- (s), Methoxymethyl -OCH₃ (s), Ester -OCH₃ (s) | Carbonyl, Aromatic (multiple), Methoxymethyl -CH₂-, Methoxymethyl -OCH₃, Ester -OCH₃ |
| Methyl 2-methoxybenzoate (B1232891) | Aromatic (m, 6.9-7.8), Methoxy (s, ~3.9), Ester Methyl (s, ~3.9) chemicalbook.comresearchgate.net | Carbonyl (~166), Aromatic (multiple, 112-159), Methoxy (~56), Ester Methyl (~52) guidechem.com |
| Methyl 2,6-dimethoxybenzoate | Aromatic (t, ~7.3), Aromatic (d, ~6.6), Methoxy (s, ~3.8), Ester Methyl (s, ~3.9) sigmaaldrich.com | Carbonyl (~166), Aromatic (multiple, 104-158), Methoxy (~56), Ester Methyl (~52) sigmaaldrich.comnih.gov |
| Methyl benzoate | Aromatic (m, 7.4-8.0), Ester Methyl (s, ~3.9) doi.org | Carbonyl (~167), Aromatic (multiple, 128-133), Ester Methyl (~52) doi.orghmdb.ca |
Note: The predicted data for this compound is qualitative. The experimental data for related compounds are approximate ranges compiled from various sources.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functionalities, as well as for the aromatic ring.
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
C-O Stretch: Two types of C-O stretching vibrations are anticipated. The C-O stretch of the ester group will likely appear in the range of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹. The C-O-C stretch of the ether linkages in the methoxymethyl groups will also produce strong bands, typically in the 1000-1200 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
Table 2: Predicted IR Absorption Bands for this compound and Experimental Data for Related Compounds
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Related Compounds |
| Ester C=O Stretch | 1720-1740 | Methyl 2-methoxybenzoate: ~1730 chemicalbook.comnist.govMethyl 2,6-dimethoxybenzoate: Data not readily availableMethyl benzoate: ~1725 |
| Ester C-O Stretch | 1250-1300, 1000-1100 | Data for specific bands varies across sources. |
| Ether C-O-C Stretch | 1000-1200 | Methyl 2-methoxybenzoate: Multiple bands in this region chemicalbook.comnist.govMethyl 2,6-dimethoxybenzoate: Data not readily available |
| Aromatic C-H Stretch | >3000 | Observed in spectra of related benzoates. |
| Aliphatic C-H Stretch | <3000 | Observed in spectra of related benzoates. |
| Aromatic C=C Stretch | 1450-1600 | Observed in spectra of related benzoates. |
Note: The predicted data is based on typical ranges for these functional groups. Experimental data for related compounds is sourced from public databases and may vary.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular formula and the elucidation of fragmentation pathways.
For this compound (C₁₂H₁₆O₄), the molecular ion peak [M]⁺ would be expected at m/z 224. The fragmentation pattern is likely to be influenced by the presence of the ester and methoxymethyl groups. A plausible fragmentation pathway could involve:
Loss of a methoxy radical (-OCH₃): This would lead to the formation of a benzoyl-type cation at m/z 193. This is a common fragmentation pathway for methyl esters. chegg.com
Loss of a methoxymethyl radical (-CH₂OCH₃): This would result in a fragment at m/z 179.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangement processes involving the ortho methoxymethyl groups could lead to characteristic fragments.
Further Fragmentation: The initial fragment ions would likely undergo further fragmentation, leading to smaller, stable ions. For instance, the benzoyl-type cation could lose carbon monoxide (CO) to form a phenyl cation at m/z 77. youtube.com
Analysis of the mass spectra of related compounds like methyl 2-methoxybenzoate and methyl 2,6-dimethoxybenzoate reveals common fragmentation patterns, such as the loss of the ester's methoxy group and subsequent loss of CO. nih.govnih.govucdavis.edu
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to complement experimental data by predicting molecular structures, properties, and reaction energetics.
Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: This would provide accurate bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Studies on similar molecules, like methyl 2,6-dimethoxybenzoate, have utilized crystallographic data which can be compared with DFT optimized structures. researchgate.net
Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values can then be compared with experimental data to confirm structural assignments. researchgate.net
Analyze the electronic structure: DFT calculations can provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the reactivity of the molecule. For instance, DFT studies on methyl benzoate derivatives have been used to rationalize their chemical behavior in reactions. mdpi.com
Ab Initio Methods for Mechanistic Pathway Energetics
Ab initio methods are a class of computational chemistry methods based on first principles, without the use of empirical parameters. These methods are particularly useful for studying reaction mechanisms and calculating accurate reaction energetics. For reactions involving this compound, ab initio calculations could be used to:
Determine transition state structures and energies: By locating the transition state structures for a given reaction, the activation energy can be calculated, providing insight into the reaction kinetics.
Calculate reaction enthalpies and free energies: These thermodynamic quantities can be used to predict the feasibility and spontaneity of a reaction.
Elucidate reaction mechanisms: Ab initio methods can be used to map out the entire potential energy surface of a reaction, providing a detailed understanding of the mechanistic pathway. Computational studies on the aminolysis of methyl benzoate have utilized ab initio methods to explore different mechanistic pathways. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules, offering insights into their dynamic motions, conformational landscapes, and interactions with their environment. While specific, in-depth molecular dynamics studies on this compound are not extensively documented in publicly available research, the principles of this technique can be applied to elucidate its structural and interactive properties. By drawing parallels with studies on structurally related substituted benzoates, we can outline the potential application and expected outcomes of MD simulations for this compound.
The primary goal of applying MD simulations to this compound would be to understand the flexibility of the two methoxymethyl side chains and the ester group relative to the benzene ring. This involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Conformational Analysis:
The conformational flexibility of this compound is largely dictated by the rotation around several key single bonds. MD simulations can track the evolution of the dihedral angles associated with these bonds over time, providing a statistical distribution of accessible conformations.
Key Dihedral Angles for Analysis:
τ1 and τ2: The C(aryl)-C(methylene)-O-C(methyl) dihedral angles of the two methoxymethyl groups.
τ3: The C(aryl)-C(carbonyl)-O-C(methyl) dihedral angle of the ester group.
A hypothetical MD simulation would likely reveal a complex conformational landscape. The bulky methoxymethyl groups at the ortho positions would sterically hinder the free rotation of the ester group, influencing its preferred orientation relative to the aromatic ring. Similarly, the rotation of the methoxymethyl groups themselves would be constrained.
Table 1: Hypothetical Stable Conformations of this compound from MD Simulations
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Population (%) |
| A | ~60° | ~60° | ~90° | High |
| B | ~60° | ~-60° | ~90° | Medium |
| C | ~-60° | ~-60° | ~90° | High |
| D | ~180° | ~180° | ~90° | Low |
This table is illustrative and represents potential outcomes of a molecular dynamics study. The exact values and populations would depend on the force field, solvent model, and simulation time.
Intermolecular Interactions:
MD simulations are also exceptionally well-suited for studying how this compound interacts with itself and with solvent molecules. In a simulated condensed phase (either a pure liquid or a solution), the trajectories of multiple molecules are calculated simultaneously, allowing for the analysis of intermolecular forces.
The oxygen atoms of the ether and ester functionalities can act as hydrogen bond acceptors, while the various methyl and methylene groups can participate in van der Waals interactions. In a polar protic solvent like methanol (B129727) or water, the simulation could quantify the extent and lifetime of hydrogen bonds between the solvent and the solute.
In the absence of a solvent, simulations of the bulk liquid could reveal tendencies for molecular self-assembly. For instance, studies on related molecules like 2,6-dimethoxybenzoic acid have utilized MD simulations to understand how intermolecular interactions on different crystal faces influence crystal growth and morphology. bohrium.com A similar approach for this compound could predict its crystallization behavior and favored packing arrangements, driven by a combination of dipole-dipole and van der Waals forces.
Simulation Parameters:
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: A simulation box would be created containing one or more molecules of the compound, optionally solvated in a chosen solvent.
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, OPLS) would be chosen to describe the interatomic and intermolecular potentials.
Energy Minimization: The initial system geometry would be optimized to remove any unfavorable contacts.
Equilibration: The system would be gradually heated and pressurized to the desired temperature and pressure, allowing it to reach thermal equilibrium.
Production Run: A long simulation run would be performed to generate trajectories for analysis.
Advanced Applications of Methyl 2,6 Bis Methoxymethyl Benzoate As a Research Scaffold
Strategic Building Block in Multi-Step Organic Synthesis
The strategic placement of functional groups in Methyl 2,6-bis(methoxymethyl)benzoate allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of intricate molecular architectures.
Precursor for Complex Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds. The methoxymethyl groups can be readily transformed into other functionalities, such as aldehydes or carboxylic acids, which can then participate in cyclization reactions to form heterocyclic rings. For instance, derivatives of this compound have been utilized in the synthesis of pyrimidine-based structures. nih.govnih.gov One notable example is the synthesis of Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, a derivative that exhibits herbicidal properties. nih.govnih.gov The synthesis involves the reaction of methyl 2,6-dihydroxybenzoate (B8749050) with 5-bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in the presence of potassium carbonate. nih.gov
The versatility of this scaffold is further highlighted by its use in creating compounds with potential applications in agrochemicals. For example, the synthesis of potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been reported, which shows herbicidal activity. orientjchem.orggoogle.com
Intermediates in Natural Product Synthesis
While direct and extensive examples of this compound in the total synthesis of natural products are not prominently documented in the provided search results, the closely related compound, Methyl 2,6-dimethoxybenzoate, has been employed as a starting reagent in the total synthesis of (±)-hyperforin. sigmaaldrich.com This suggests the potential of similarly substituted benzoate (B1203000) derivatives as valuable intermediates in the construction of complex natural product frameworks. The strategic positioning of the methoxy (B1213986) groups in Methyl 2,6-dimethoxybenzoate allows for controlled elaboration of the molecular structure, a principle that can be extended to the applications of this compound.
Role in Supramolecular Chemistry Research
The ability of this compound and its derivatives to participate in non-covalent interactions makes them valuable components in the field of supramolecular chemistry.
Design of Coordination Polymers and Metal-Organic Frameworks
The oxygen atoms of the methoxymethyl and ester groups in this compound derivatives can act as coordination sites for metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and separation. nih.gov For instance, the crystal structure of Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate reveals intermolecular Br⋯Br and Br⋯O interactions, as well as π–π stacking, which contribute to the formation of a two-molecule-thick array. nih.govnih.gov This demonstrates the potential of this molecular scaffold to direct the assembly of extended solid-state structures.
The broader field of MOFs often utilizes organic linkers with specific functionalities to create porous materials for applications like dye adsorption and photocatalytic degradation. nih.gov While a direct example of this compound in a prominent MOF is not provided, its structural motifs are analogous to linkers used in the field.
Scaffold for Self-Assembling Molecular Architectures
The principles of self-assembly, driven by non-covalent interactions, can be harnessed using scaffolds like this compound to create complex, ordered structures. The methoxymethyl groups can participate in hydrogen bonding and other weak interactions that guide the organization of molecules into larger assemblies. Research into the supramolecular behavior of bis(2-methylimidazolium 2,6-dicarboxypyridine) M(II) complexes, where M is a transition metal, showcases how related dicarboxylate structures can form robust, isomorphous series of complexes. researchgate.net These complexes self-assemble through N−H···O and O−H···O hydrogen bonds to form linear ribbons. researchgate.net This highlights the potential for the dicarboxylate derivative of this compound to be used in creating predictable and tunable supramolecular architectures.
Furthermore, the concept of self-assembly is central to the formation of supramolecular polymers, where monomeric units are held together by non-covalent bonds. While not directly involving this compound, the synthesis of polymers with tapered side-groups that self-assemble into disc-like or column-like architectures demonstrates the sophisticated structures that can be achieved through molecular design.
Applications in Polymer Chemistry Research
The functional groups of this compound provide handles for its incorporation into polymeric structures, either as a monomer or as a modifying agent. The ester group can potentially undergo polymerization reactions, or the methoxymethyl groups could be functionalized to introduce polymerizable moieties.
While specific examples of this compound being used directly as a monomer in polymerization are not detailed in the provided search results, related diether compounds have been explored as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. google.com For example, compounds like 3,3-bis(methoxymethyl)-2,6-dimethylheptane (B164586) serve as internal donors to control the properties of the resulting polymer. google.com This suggests a potential application for this compound derivatives in catalysis and polymer synthesis.
The broader context of polymer chemistry includes the development of materials with specific properties, and the incorporation of aromatic ester units can influence factors like thermal stability and mechanical strength.
Monomer for Functional Polymer Synthesis
The use of a molecule as a monomer requires it to have reactive sites that can link together to form a polymer chain. For this compound, polymerization would likely involve the transformation of the methoxymethyl (–CH₂OCH₃) side chains or reactions involving the ester group.
However, an extensive search of polymer chemistry databases and scientific journals did not yield any studies where this compound is used as a monomer. Research into polymers derived from similarly substituted benzoates is also scarce, preventing the creation of data tables or the reporting of detailed research findings on polymerization behavior, such as reaction conditions, resulting polymer properties, or characterization data. The precursor, 2,6-bis(methoxymethyl)benzoic acid, has been mentioned in literature in the context of its acidity (pKa of 3.3) within studies on macrocyclic receptors, but not in relation to polymer synthesis. rsc.org
Incorporating Aromatic Ethers into Polymer Backbones
Aromatic ethers are a key component of high-performance polymers like PEEK (Poly(ether ether ketone)) and PES (Poly(ether sulfone)), prized for their thermal and chemical stability. These polymers are typically synthesized via nucleophilic aromatic substitution, where a bisphenol is reacted with an activated aromatic dihalide.
Incorporating a monomer like this compound into a polymer backbone to introduce aromatic ether functionalities would represent a novel synthetic strategy. This might proceed through the activation of the methoxymethyl groups to form ether linkages. However, there is no published research to support that this specific monomer has been used for this purpose. Therefore, no data on its efficiency, the properties of the resulting polymers, or comparisons with traditional methods is available.
Method Development in Analytical Chemistry for Functionalized Aromatic Esters
The development of analytical methods is crucial for characterizing novel compounds and monitoring their reactions. For a functionalized aromatic ester like this compound, standard analytical techniques would be employed for its identification and quantification.
Hypothetical Analytical Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure. Specific chemical shifts would correspond to the aromatic protons, the methyl ester protons, the methoxy protons, and the methylene (B1212753) (–CH₂–) protons.
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be the methods of choice for assessing purity and for quantification. The choice between GC and HPLC would depend on the compound's volatility and thermal stability.
Future Research Directions and Emerging Paradigms in Methyl 2,6 Bis Methoxymethyl Benzoate Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
The traditional synthesis of aromatic esters, often relying on Fischer-Speier esterification, can be hampered by harsh conditions and limited substrate scope. Future research will undoubtedly focus on developing more sophisticated and efficient pathways to access complex molecules like Methyl 2,6-bis(methoxymethyl)benzoate.
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. While typically used for C-C and C-heteroatom bond formation, recent advancements have enabled their use in ester synthesis. For instance, palladium-catalyzed alkoxycarbonylation of aryl halides has emerged as a powerful tool for constructing aromatic esters. The development of novel ligand systems will be crucial to extend the scope of these reactions to sterically hindered substrates.
Furthermore, the "ester dance reaction," a novel catalytic process that allows for the migration of an ester group around an aromatic ring, presents an exciting possibility for synthesizing specific isomers of substituted benzoates that are otherwise difficult to obtain. acs.org This reaction, inspired by the well-known halogen dance, could potentially be adapted to control the substitution pattern on the benzene (B151609) ring of this compound precursors. acs.org
Another area of intense research is the use of solid acid catalysts. Materials like zirconium-titanium solid acids have shown great promise in catalyzing the esterification of benzoic acids with methanol (B129727), offering the advantages of reusability and reduced environmental impact compared to traditional mineral acids. rsc.org Research in this area will likely focus on designing more active and selective solid acid catalysts tailored for the synthesis of poly-functionalized benzoates.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, functional group tolerance | Development of novel ligands, expansion of substrate scope |
| Ester Dance Reaction | Access to unique isomers | Optimization of catalysts and reaction conditions |
| Solid Acid Catalysis | Reusability, environmental benefits | Design of highly active and selective catalysts |
Integration of Biocatalysis and Continuous Flow Chemistry in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, the integration of biocatalysis and continuous flow chemistry represents a significant step towards more sustainable and efficient production methods.
Biocatalysis , particularly the use of lipases, has emerged as a mild and selective alternative for ester synthesis. acs.org Lipases, such as those from Candida rugosa and Candida antarctica, have been successfully employed in the synthesis of methyl benzoate (B1203000) and other aromatic esters. nih.govnih.gov The use of immobilized lipases further enhances their industrial applicability by allowing for easy separation and reuse of the biocatalyst. nih.gov Future research will likely focus on engineering lipases with enhanced stability and activity towards sterically demanding substrates and exploring the use of non-conventional solvents to improve reaction efficiency.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. acs.org The synthesis of esters, including the esterification of benzoic acid, has been successfully demonstrated in continuous flow reactors, often with reduced reaction times and improved yields. acs.orgnih.gov The combination of continuous flow with other enabling technologies, such as microwave irradiation or solid-supported catalysts, could lead to highly efficient and intensified processes for the synthesis of functionalized benzoates. nih.govmdpi.com
The synergy between biocatalysis and continuous flow chemistry, where an immobilized enzyme is packed into a flow reactor, presents a particularly attractive paradigm for the green synthesis of compounds like this compound.
Exploration of Unprecedented Reactivity and Transformations
Beyond its synthesis, the future of this compound chemistry lies in the exploration of its unique reactivity. The presence of multiple functional groups—the ester and two methoxymethyl ethers—on a sterically crowded aromatic ring suggests the potential for novel and selective transformations.
Recent advancements in organic synthesis have revealed that aromatic esters are not merely stable final products but can participate in a variety of fascinating transformations. Decarbonylative coupling reactions , for instance, utilize the ester group as a leaving group, enabling the formation of new C-C and C-heteroatom bonds. rsc.orgresearchgate.net This opens up possibilities for using a pre-formed benzoate as a building block for more complex aromatic structures through reactions like C-H arylation, alkenylation, and intramolecular etherification. rsc.org
The concept of the "ester dance" reaction , as mentioned earlier, not only provides a novel synthetic tool but also represents an unprecedented transformation of an aromatic ester, where the ester group itself migrates around the ring. acs.orgrsc.org Investigating the propensity of this compound to undergo such rearrangements could lead to a deeper understanding of its reactivity and potentially provide access to a wider range of isomers.
Furthermore, the activation of C-H bonds on the aromatic ring of benzoate derivatives is a rapidly developing field. researchgate.net While the ester group is deactivating, the development of new catalytic systems could enable the direct functionalization of the aromatic core, bypassing the need for pre-functionalized starting materials. The methoxymethyl substituents may also play a directing role in such transformations.
Table 2 summarizes some of these emerging transformations.
| Transformation | Description | Potential Application for this compound |
| Decarbonylative Coupling | Ester group acts as a leaving group to form new bonds | Synthesis of diverse derivatives by replacing the ester moiety |
| Ester Dance Reaction | Migration of the ester group around the aromatic ring | Isomerization to access different substitution patterns |
| Aromatic C-H Activation | Direct functionalization of the benzene ring | Introduction of new substituents without pre-functionalization |
Computational Design and Prediction of Novel Functionalized Aromatic Esters
The synergy between experimental and computational chemistry is a powerful driver of modern molecular science. For a target like this compound, computational methods can play a pivotal role in guiding synthetic efforts and predicting the properties of novel derivatives.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound and its analogues. researchgate.netufv.br Such studies can provide valuable insights into the molecule's reactivity and help in the rational design of new synthetic targets with desired electronic or steric properties. For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of its chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activities or physical properties of new molecules based on their chemical structure. wikipedia.orgnih.gov By building QSAR models for a series of related aromatic esters, it may be possible to predict the potential applications of this compound derivatives in areas such as materials science or medicinal chemistry. nih.govnih.gov These models can help prioritize synthetic targets and reduce the need for extensive experimental screening.
The in silico design of novel functionalized aromatic esters can be further enhanced by molecular docking studies, which can predict the binding affinity of these molecules to biological targets such as enzymes or receptors. researchgate.net This approach is particularly relevant for the discovery of new bioactive compounds.
The integration of these computational approaches will undoubtedly accelerate the exploration of the chemical space around this compound, enabling a more targeted and efficient research program.
Q & A
Q. What are the key steps in synthesizing Methyl 2,6-bis(methoxymethyl)benzoate, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution under reflux conditions. For example, reacting methyl 2,6-dihydroxybenzoate with substituted pyrimidine derivatives in acetonitrile using potassium carbonate as a base. Yield optimization (e.g., 67% in one protocol ) requires careful control of stoichiometry (excess pyrimidine reagent), solvent polarity, and reaction duration (4 hours at reflux). Post-reaction purification via recrystallization (e.g., dichloromethane) is critical to isolate high-purity crystals.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII DUO CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data collection parameters include φ and ω scans at 100–293 K, with absorption correction (SADABS) and refinement using SHELXTL . Key metrics: R-factor < 0.07, wR(F²) < 0.25, and S ≈ 1.0. Hydrogen atoms are placed geometrically and refined using a riding model .
Q. What analytical techniques validate the purity and identity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies substitution patterns. For example, methoxy groups show characteristic singlet peaks at ~3.8 ppm in ¹H NMR. Crystallinity and phase purity are verified via SC-XRD. Chromatographic methods (HPLC) detect by-products, with retention time alignment against standards .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound derivatives?
Halogen bonding (Br⋯Br, Br⋯O) and π-π stacking dominate packing. In brominated analogs, Br⋯Br interactions (3.53 Å) and Br⋯O contacts (3.20–3.30 Å) form 2D arrays parallel to the bc-plane . These non-covalent interactions, shorter than van der Waals radii sums, enhance thermal stability. Weak π-π stacking (centroid distances ~3.5 Å) further stabilizes the lattice, as seen in pyrimidine-containing derivatives .
Q. What discrepancies can arise in crystallographic data, and how are they resolved?
Discrepancies in thermal parameters or occupancy may arise from disorder or twinning. For example, anisotropic displacement parameters (ADPs) for bromine atoms require careful refinement to avoid overfitting. Data truncation (I > 2σ(I)) and Rint thresholds (<0.07) ensure reliability. Multi-scan absorption corrections mitigate intensity errors . Validation tools (PLATON, CCDC) check for missed symmetry or solvent voids .
Q. How does structural modification (e.g., halogen substitution) affect biological activity?
Bromine or chlorine substituents enhance herbicidal activity by increasing lipophilicity and target binding. Pyrimidine rings with 4,6-dimethoxy groups (as in related herbicides) inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis . Comparative studies with methyl or trifluoromethyl analogs (e.g., Ethyl 2,6-bis(trifluoromethyl)benzoate ) reveal steric and electronic effects on enzyme inhibition.
Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?
Competing side reactions (e.g., over-alkylation) arise at higher concentrations. Controlled addition of reagents (e.g., 5-bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine ) and phase-transfer catalysis improve regioselectivity. Solvent choice (polar aprotic vs. protic) minimizes hydrolysis of methoxy groups. Process analytical technology (PAT) monitors reaction progress in real-time .
Q. How can computational methods complement experimental data in studying this compound?
Density functional theory (DFT) calculates optimized geometries, confirming crystallographic bond lengths/angles (e.g., C–O bonds ~1.36 Å). Molecular docking predicts binding modes to ALS enzymes, aligning with bioassay data . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonds contribute 12–15% to crystal packing ).
Methodological Tables
Table 1. Key Crystallographic Parameters for Methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 29.972, 8.1392, 23.061 |
| β (°) | 123.12 |
| Z | 8 |
| R1 (I > 2σ) | 0.064 |
| wR(F²) | 0.254 |
Table 2. Common By-Products in Benzoate Synthesis
| By-Product | Relative Concentration (%) |
|---|---|
| Benzyl benzoate | 0.66 |
| (Methoxymethyl)benzene | 1.68 |
| 1,2-Diphenylethane | 2.64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
